molecular formula C14H13N3 B2730830 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 142087-15-8

1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2730830
CAS No.: 142087-15-8
M. Wt: 223.279
InChI Key: YAWKUAOZLUPNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole ( 142087-15-8) is a benzotriazole derivative utilized in specialized chemical and materials science research. Compounds within this class are frequently investigated for their potential as ligands in catalytic systems, intermediates in organic synthesis, and as corrosion inhibitors for metals . The benzotriazole moiety is known for its ability to coordinate to metal centers, while the (3-methylphenyl)methyl substituent can be modified to fine-tune the steric and electronic properties of the molecule. This makes it a valuable building block for developing new catalysts in synthetic chemistry and for creating functional materials, including those used in electronic and optical applications . Researchers value this compound for its versatility in constructing more complex molecular architectures. This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for laboratory use and must not be used for personal, household, or commercial applications beyond specified research.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKUAOZLUPNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the benzotriazole ring.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole demonstrate varying degrees of antibacterial and antifungal activity. For instance, derivatives have been tested against strains such as Escherichia coli and Bacillus subtilis, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity TypeTested StrainsMIC (μg/mL)
4cAntibacterialE. coli12.5
15aAntifungalCandida albicans25
20Protozoan InhibitorTrypanosoma cruzi50

Anticancer Properties
The compound is also being explored for its potential anticancer activities. Its structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Research has indicated that benzotriazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Materials Science

Corrosion Inhibitors
In materials science, benzotriazoles are utilized as corrosion inhibitors due to their ability to form stable complexes with metal ions. This property is particularly valuable in protecting metals from oxidative damage in various industrial applications.

Polymer Additives
The compound can also serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve the longevity and performance of materials exposed to harsh environmental conditions.

Environmental Applications

UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings. They absorb harmful UV radiation, preventing degradation of the material and extending its service life.

Bioremediation Agents
Research is ongoing into the use of benzotriazole derivatives in bioremediation efforts for contaminated environments. Their ability to interact with various pollutants opens avenues for developing strategies to mitigate environmental damage caused by industrial waste.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. investigated the antibacterial activity of benzotriazole derivatives against clinical strains of bacteria, including methicillin-resistant Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents .

Case Study 2: Corrosion Inhibition
Research published in the Journal of Materials Science explored the efficacy of benzotriazole as a corrosion inhibitor for copper alloys in saline environments. The study found that the compound significantly reduced corrosion rates, demonstrating its effectiveness in protecting metal surfaces .

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor and UV stabilizer.

Comparison with Similar Compounds

Antibacterial and Antiprotozoic Agents

  • 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (Compound 3a ) exhibits potent antibacterial and antiprotozoic activity due to the nitroimidazole moiety, with a melting point of 167–169°C and 79.5% synthesis yield .
  • In contrast, the absence of a nitroimidazole group in 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole suggests it may lack similar biological activity unless functionalized further.

Anticancer Activity

  • Quinoxaline-triazole hybrids like 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVa) show IC50 values of 3.20–5.29 μM against cancer cell lines, attributed to EGFR binding . The target compound’s lack of a quinoxaline or pyrazolidine moiety likely limits comparable anticancer effects.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Synthesis Yield Biological Activity
1-[(3-Methylphenyl)methyl]-1H-1,2,3-bt* Not reported 3-Methylbenzyl Likely industrial applications
1-[3-(2-Methyl-5-nitroimidazolyl)propyl]-1H-bt 167–169 Nitroimidazole, propyl linker 79.5% Antibacterial, antiprotozoic
1-[Methoxy(phenyl)methyl]-1H-bt Not reported Methoxybenzyl Enhanced polarity
1-[(4-Methylphenyl)methyl]-1H-bt Not reported 4-Methylbenzyl Similar to 3-methyl isomer

*bt = benzotriazole

Structural and Functional Divergence

  • Industrial vs. Pharmaceutical Applications: Unlike nitroimidazole- or quinoxaline-linked benzotriazoles, this compound may prioritize industrial uses (e.g., corrosion inhibition, UV stabilization) due to its simpler structure .
  • Substituent Effects on Solubility : The 3-methyl group increases hydrophobicity compared to morpholine (e.g., 1-[4-morpholinyl(phenyl)methyl]-1H-bt ) or methoxy derivatives, which have higher polarity .

Biological Activity

1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H13N3\text{C}_{14}\text{H}_{13}\text{N}_3

This molecular formula indicates the presence of a benzotriazole core, which is critical for its biological activity. Benzotriazoles are characterized by their ability to interact with various biological targets due to the presence of nitrogen atoms in their structure.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Halogenomethylsulfonyl-BTStaphylococcus aureus (MRSA)12.5–25 μg/mL
Benzimidazole-BT DerivativesEscherichia coliVaries (up to 50 μg/mL)

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives. Specifically, compounds containing the 1,2,3-triazole ring have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, derivatives have been developed that exhibit IC50 values significantly lower than standard chemotherapeutics in certain cancer types .

Case Study: Anticancer Activity
In a study evaluating a series of triazole-containing compounds, one derivative demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating its potential as a lead compound for further development . The mechanism of action involves the induction of apoptosis through mitochondrial pathways and modulation of key signaling proteins involved in cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter metabolism. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases .
  • Antioxidant Properties : Benzotriazoles exhibit antioxidant activities that help mitigate oxidative stress in cells, potentially offering protective effects against various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzotriazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the benzotriazole ring can significantly influence potency and selectivity against various biological targets. For example, substituents such as halogens or alkyl groups can enhance or diminish activity depending on their electronic properties and steric effects .

Table 2: Structure-Activity Relationship Insights

Substituent TypePositionEffect on Activity
Electron-donating groupsParaIncreased BuChE inhibition
Alkyl groupsMetaVariable activity; generally lower
Halogen substituentsC-2Significant antibacterial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Nucleophilic Substitution : React benzotriazole derivatives with 3-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-methylphenylmethyl group.
  • Coupling Reactions : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous triazole syntheses .
  • Optimization : Screen solvents (DMF, THF), catalysts (CuI, Pd-based), and temperatures (60–100°C) to maximize yield. Monitor progress via TLC and purify via column chromatography .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Guidance :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm and benzotriazole aromatic protons at δ 7.5–8.2 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., triazole C-N stretching at ~1500 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to validate purity (>98% recommended) .
  • Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12 for C₁₄H₁₃N₃) .

Q. How can single-crystal X-ray diffraction with SHELXL improve structural elucidation?

  • Methodological Guidance :

  • Crystallization : Use slow evaporation in solvents like ethanol/water to grow high-quality crystals.
  • Data Collection : Employ synchrotron or in-house diffractometers for high-resolution data.
  • Refinement : Use SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling . Validate with R-factor convergence (<5%) and check CIF files via WinGX .

Advanced Research Questions

Q. How can researchers investigate this compound’s potential as a viral protease inhibitor?

  • Methodological Guidance :

  • Enzyme Assays : Test inhibition of SARS-CoV-2 Mpro or similar proteases using fluorescence-based assays (e.g., FRET substrates). Compare IC₅₀ values with positive controls .
  • Mechanistic Studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Validate with C145A mutant protease to probe covalent binding .

Q. What computational approaches predict electronic properties and target binding modes?

  • Methodological Guidance :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina or Schrödinger to dock into protease active sites (e.g., PDB: 6LU7). Validate poses with MD simulations (100 ns) and MM-PBSA binding energy calculations .

Q. How should conflicting data between experimental and computational results be resolved?

  • Methodological Guidance :

  • Data Cross-Validation : Repeat synthesis and characterization (e.g., NMR, XRD) to rule out impurities.
  • Parameter Adjustment : Re-optimize computational models (e.g., solvent effects in DFT) or refine docking constraints (e.g., flexible residues) .
  • Collaborative Analysis : Combine spectroscopic data (e.g., NOESY for stereochemistry) with computational predictions .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

  • Methodological Guidance :

  • Substituent Variation : Modify the 3-methylphenyl group (e.g., halogens, electron-withdrawing groups) and triazole substituents to probe steric/electronic effects .
  • Biological Screening : Test derivatives against antimicrobial/antiviral targets. Use IC₅₀/EC₅₀ values to build 3D-QSAR models (e.g., CoMFA) .
  • Metabolic Stability : Assess pharmacokinetics via in vitro microsomal assays and ADMET predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.